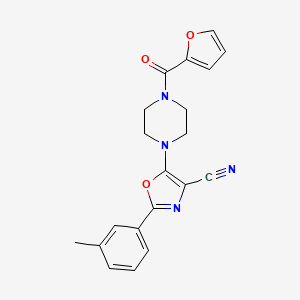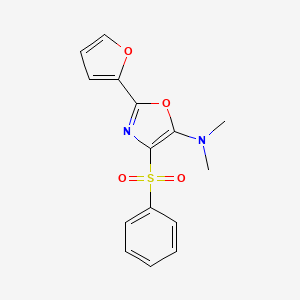
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure, renal function, and vascular tone. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.
Aplicaciones Científicas De Investigación
Ocular Hypotensive Activity
Research has identified derivatives of thiophene-sulfonamide, including N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide, as potent inhibitors of ocular carbonic anhydrase. These inhibitors are explored for their potential utility in treating glaucoma through topical application, demonstrating significant ocular hypotensive effects in experimental models. This class of compounds, by inhibiting carbonic anhydrase, may reduce intraocular pressure, a key factor in glaucoma management, without the systemic side effects associated with oral carbonic anhydrase inhibitors (Graham et al., 1989).
Carbonic Anhydrase Inhibition for Glaucoma
Further investigations into thiophene-sulfonamide derivatives have led to the development of compounds with optimized properties for carbonic anhydrase inhibition. Adjustments in the molecular structure have been made to enhance water solubility and minimize pigment binding in the iris, aiming for compounds that are highly effective yet safe for topical ocular application. This research avenue holds promise for creating more effective treatments for glaucoma with fewer side effects and better patient compliance (Prugh et al., 1991).
Biocatalytic Production of Metabolites
The compound has been studied in the context of drug metabolism, where biocatalysis using microorganisms has been applied to produce mammalian metabolites of drugs, including thiophene-sulfonamide derivatives. This approach facilitates the identification and characterization of drug metabolites, supporting drug development processes by providing insights into the metabolic pathways and potential metabolite-related effects of the drug in humans (Zmijewski et al., 2006).
Antidepressant-like and Pro-cognitive Properties
N-alkylation of arylsulfonamide derivatives has been investigated for their potential in treating central nervous system disorders. Specifically, compounds have been designed to target the 5-HT7 receptor selectively or to adopt a polypharmacological approach by acting on multiple receptors. This research highlights the therapeutic potential of such compounds, demonstrating antidepressant-like and pro-cognitive effects in animal models, which could lead to new treatments for depression and cognitive disorders (Canale et al., 2016).
Novel Sulfenylation Chemistry
N-hydroxy sulfonamides have been identified as new sulfenylating agents for the functionalization of aromatic compounds. This chemistry enables the synthesis of structurally diverse thioethers with high regioselectivity, expanding the toolkit available for the synthesis of sulfonamide derivatives and potentially opening new avenues for the development of therapeutics and materials with tailored properties (Wang et al., 2017).
Mecanismo De Acción
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiophene derivatives also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of action
The mode of action of indole and thiophene derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
The affected pathways and their downstream effects can also vary widely. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and mode of action of the compound. As mentioned earlier, indole derivatives can have a wide range of biological activities .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-17-7-6-11-9-12(4-5-13(11)17)14(18)10-16-22(19,20)15-3-2-8-21-15/h2-5,8-9,14,16,18H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRIAXIEOXYIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


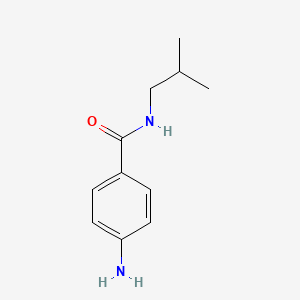
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2626903.png)

![2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2626906.png)
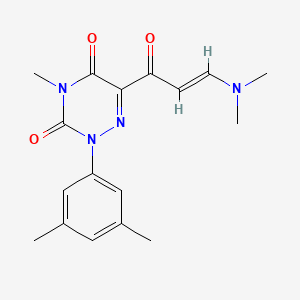
![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid](/img/structure/B2626910.png)
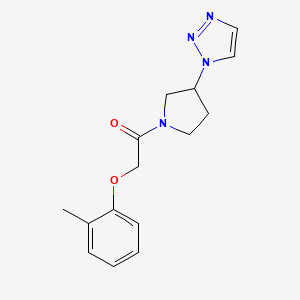
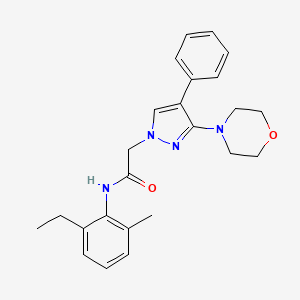
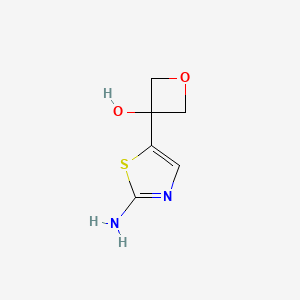
![8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2626918.png)

